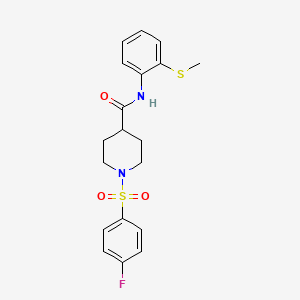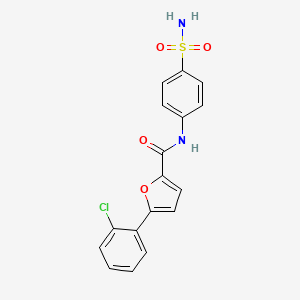
2-N,3-N-bis(4-methoxyphenyl)pyridine-2,3-dicarboxamide
概要
説明
2-N,3-N-bis(4-methoxyphenyl)pyridine-2,3-dicarboxamide is an organic compound characterized by the presence of two methoxyphenyl groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,3-N-bis(4-methoxyphenyl)pyridine-2,3-dicarboxamide typically involves the reaction of pyridine-2,3-dicarboxylic acid with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-N,3-N-bis(4-methoxyphenyl)pyridine-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
2-N,3-N-bis(4-methoxyphenyl)pyridine-2,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-N,3-N-bis(4-methoxyphenyl)pyridine-2,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure but with a naphthalene core instead of pyridine.
N,N-bis(4-methoxyphenyl)aniline: Lacks the pyridine and carboxamide groups.
N,N-bis(4-methoxyphenyl)benzamide: Contains a benzene ring instead of pyridine.
Uniqueness
2-N,3-N-bis(4-methoxyphenyl)pyridine-2,3-dicarboxamide is unique due to the presence of both methoxyphenyl groups and the pyridine-2,3-dicarboxamide core. This combination imparts specific electronic and steric properties, making it suitable for applications in organic electronics and medicinal chemistry.
特性
IUPAC Name |
2-N,3-N-bis(4-methoxyphenyl)pyridine-2,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-27-16-9-5-14(6-10-16)23-20(25)18-4-3-13-22-19(18)21(26)24-15-7-11-17(28-2)12-8-15/h3-13H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZOZZPDMLZFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Ethylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B3565359.png)
![methyl [4-(1-azepanylsulfonyl)-2-chlorophenoxy]acetate](/img/structure/B3565368.png)

![3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B3565378.png)
![N-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B3565381.png)
![N-(2-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B3565386.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B3565397.png)
![N-benzyl-3-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B3565410.png)
![2,3-dichloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3565420.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3565422.png)
![N-[4-({4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3565429.png)
![N-(2,4-dichlorophenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3565435.png)

